molecular formula C11H16N2O4S2 B610741 (5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 81036-52-4

(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B610741
CAS RN: 81036-52-4
M. Wt: 304.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sch 33440 is a bioactive chemical.

Scientific Research Applications

Molecular Structure and Dynamics

The compound's molecular structure and dynamics have been a subject of study, particularly in the context of β-lactam penem antibiotics. For instance, X-ray analyses have revealed details about its structural conformation, highlighting differences in spatial arrangements and hydrogen bonding patterns (Dapporto et al., 1999).

Synthesis and Structural Analysis

Studies have focused on synthesizing various derivatives of this compound and analyzing their structures. These efforts include isolating and characterizing new β-lactam compounds from fermentation broths (Shibamoto et al., 1980) and synthesizing novel β-lactamase inhibitors (Hunt & Zomaya, 1982).

Stability and Interaction Studies

Comparative studies have been conducted to evaluate the stability of this compound and its analogs, particularly against renal dehydropeptidase-I, providing insights into their biochemical behavior and interactions (Hikida et al., 1993).

Chemical Reactions and Modifications

Extensive research has been carried out to explore various chemical reactions and modifications of this compound. This includes the synthesis of new derivatives for potential use in targeted drug delivery systems (Blau et al., 2008) and investigations into cycloaddition reactions (Corbett, 1986).

Application in Antibacterial Research

This compound and its derivatives have been studied for their potential as antibacterial agents. Research includes synthesizing and testing new carbapenems for antibacterial activity (Valiullina et al., 2019).

properties

CAS RN

81036-52-4

Molecular Formula

C11H16N2O4S2

Molecular Weight

304.38

IUPAC Name

(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H16N2O4S2/c1-5(14)6-8(15)13-7(10(16)17)11(19-9(6)13)18-4-2-3-12/h5-6,9,14H,2-4,12H2,1H3,(H,16,17)/t5-,6?,9-/m1/s1

SMILES

CC(C1C2N(C1=O)C(=C(S2)SCCCN)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sch 33440;  Sch33440;  Sch-33440.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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